2-Bromo-6-chloronicotinamide
Overview
Description
2-Bromo-6-chloronicotinamide is a chemical compound with the molecular formula C6H4BrClN2O . It is related to other compounds such as 2-Bromo-6-chloronicotinaldehyde and 5-Bromo-6-chloronicotinamide .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with bromine and chlorine atoms, and an amide group . The molecular weight is 235.47 .Scientific Research Applications
Efficient Synthesis via Suzuki Coupling
A significant application of 2-Bromo-6-chloronicotinamide derivatives is in the efficient synthesis of 2-aryl-6-chloronicotinamides through regioselective Suzuki coupling. This process utilizes a palladium catalyst to achieve high regioselectivity and short reaction times, demonstrating the compound's utility in creating structurally diverse nicotinamides, which are valuable in pharmaceutical and agrochemical research (Yang, Wang, & Corte, 2003).
Biocatalytic Applications for Agrochemical Production
Another application involves the biocatalytic hydrolysis of chlorinated nicotinamides to produce 2-chloronicotinic acid (2-CA), an essential building block for agrochemicals and pharmaceuticals. An amidase from Pantoea sp. was identified to have superior activity for this purpose, indicating the potential of this compound derivatives in enzymatic processes for industrial production (Zheng et al., 2018).
Electrocatalytic Synthesis
Research into the electrocatalytic synthesis of 6-aminonicotinic acid from derivatives of this compound showcases the compound's role in generating valuable intermediates under mild conditions. This process involves the reduction of halogenated pyridines and highlights the potential for clean, efficient production of nicotinic acid derivatives (Gennaro et al., 2004).
Computational Studies on Substitution Reactions
Computational studies have also been conducted on the nucleophilic substitution reactions involving this compound derivatives. These studies help understand the reaction mechanisms and predict the outcomes of synthetic transformations, useful for designing new drugs and agrochemicals (Erdogan & Erdoğan, 2019).
Properties
IUPAC Name |
2-bromo-6-chloropyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-5-3(6(9)11)1-2-4(8)10-5/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXASYLXTGCLMHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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